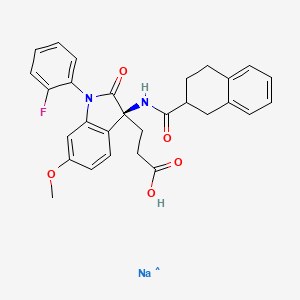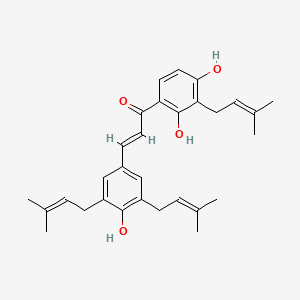
Sophoradin
Vue d'ensemble
Description
Sophoradin is an isoprenyl chalconoid , a type of polyphenolic compound . It is found in Sophora tonkinensis, an herb used in traditional Chinese medicine . Sofalcone is an oral gastrointestinal medication and a synthetic analog of sophoradin .
Synthesis Analysis
Sophoradin was synthesized through Claisen-Schmidt condensation followed by demethoxymethylation . Isoprenylation of p-hydroxybenzaldehyde with 3,3-dimethylallyl bromide in 10% potassium hydroxide solution gave 4-hydroxy-3,5-bis (3-methyl-2-butenyl)benzaldehyde .
Molecular Structure Analysis
Sophoradin has a molecular formula of C30H36O4 . Its average mass is 460.604 Da and its monoisotopic mass is 460.261353 Da .
Applications De Recherche Scientifique
Inhibition of Proinflammatory Cytokine Production
Sophoradin, through its derivative sofalcone, has shown effectiveness in inhibiting proinflammatory cytokine production. A study demonstrated that sofalcone significantly inhibited tumor necrosis factor-alpha and interleukin-1 beta production in human monocytes stimulated by Helicobacter pylori, suggesting its potential to improve H. pylori-associated gastric mucosal inflammation (Fujiwara et al., 2001).
Gastroprotective Effects
Sophoradin derivatives, such as solon and sofalcone, have been studied for their anti-ulcer and gastroprotective effects. Solon, for instance, inhibited gastric ulcers and showed gastroprotective properties in rats, possibly mediated by endogenous prostaglandins (Konturek et al., 1986). Another study confirmed the efficacy of sophoradin-related chalcones in treating ulcers, with several derivatives exhibiting high inhibitory ratios (Kyogoku et al., 1979).
Enhancement of Intestinal Barrier Function
Compound Sophorae decoction, which includes sophoradin, has been shown to enhance intestinal barrier function in mice with colitis. The treatment regulated notch signaling and reduced intestinal inflammation (Wu et al., 2020).
Anti-ulcer and Inhibitory Effects on Gastric Secretion
Sophoradin has demonstrated significant anti-ulcer effects and inhibitory actions on gastric secretion, making it a potential candidate for treating gastric conditions (Sasajima et al., 1978).
Impact on Cytochrome P450 Enzymes
Sophora flavescens, from which sophoradin is derived, can influence the activity of cytochrome P450 enzymes, suggesting potential herb-drug interactions (Ueng et al., 2009).
Gastroprotective and Ulcer Healing Activity
A novel synthetic flavonoid derivative of sophoradin, SU-840, has shown potent gastroprotective and ulcer healing activities, suggesting its therapeutic potential in gastric conditions (Brzozowski et al., 1998).
Pharmacology and Phytochemistry
Sophora flavescens, related to sophoradin, has a long history in traditional medicine and has been subject to extensive pharmacological and phytochemical studies. Over 200 compounds have been isolated from this species, offering a broad spectrum of biological activities (He et al., 2015).
Inhibition of Gastric Enzymes
Sofalcone and other chalcone derivatives like sophoradin have demonstrated inhibition of pig gastric H+, K+-ATPase, which could explain their anti-secretory activity and potential use in gastric conditions (Shigeru et al., 1991).
Interaction with Pharmacokinetics
Sophora flavescens can affect the pharmacokinetics of drugs like indinavir, indicating potential interactions and implications for patients using certain medications (Yang et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O4/c1-19(2)7-11-23-17-22(18-24(29(23)33)12-8-20(3)4)10-15-27(31)26-14-16-28(32)25(30(26)34)13-9-21(5)6/h7-10,14-18,32-34H,11-13H2,1-6H3/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPAFDNQABLIIN-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)/C=C/C(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601029516 | |
| Record name | (2E)-1-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601029516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sophoradin | |
CAS RN |
23057-54-7, 31934-68-6 | |
| Record name | Sophoradin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23057-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sophoradin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023057547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-1-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601029516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOPHORADIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLR4RE4EBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



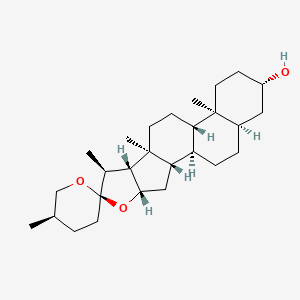
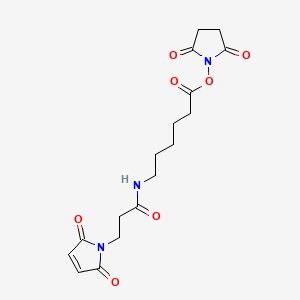
![ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1681840.png)
![5-[Bis-2(chloro-ethyl)-amino]-2,4-dintro-benzamide](/img/structure/B1681841.png)
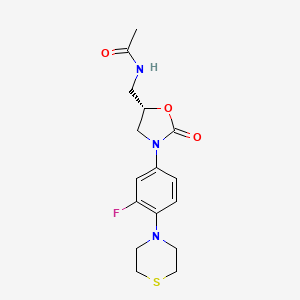
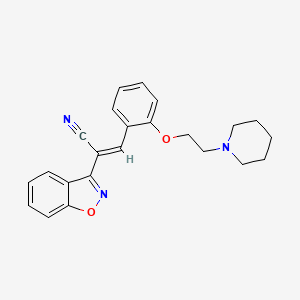
![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)
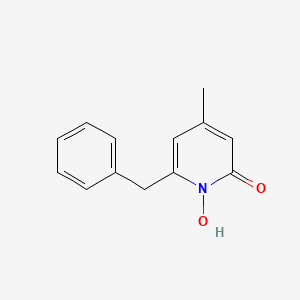
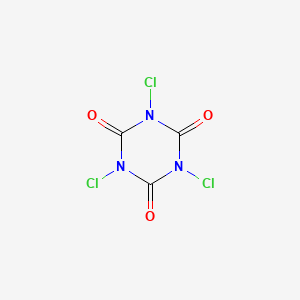
![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B1681852.png)
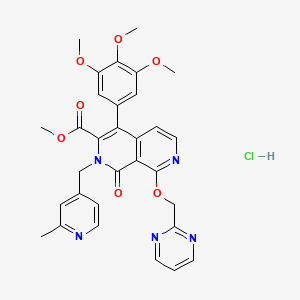
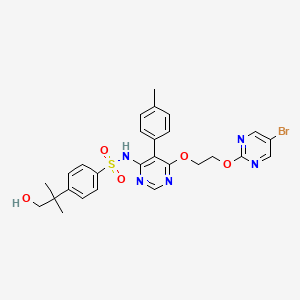
![4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1681855.png)
